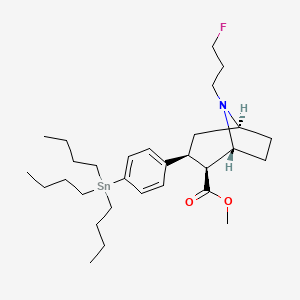
Tbsct-fp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 8-(3-fluoropropyl)-3-[4-(tributylstannyl)phenyl]-, methyl ester, (1R,2S,3S,5S) , commonly referred to as Tbsct-fp, is a complex organic molecule. It is characterized by its unique bicyclic structure and the presence of a fluoropropyl group, a tributylstannyl group, and a carboxylic acid methyl ester. This compound is notable for its applications in various scientific fields, particularly in medicinal chemistry and radiopharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 8-(3-fluoropropyl)-3-[4-(tributylstannyl)phenyl]-, methyl ester, (1R,2S,3S,5S) involves multiple steps. The precursor, trimethylstannyl-CTFP, undergoes iododestannylation with the radionuclide iodine-123 to form ioflupane (123I). The synthesis is typically carried out in three main stages:
Manufacture of Precursor (Tbsct-fp):
Manufacture of Sodium Iodide (123I) Solution: Sodium iodide is prepared in a solution form.
Manufacture of Final Active Substance (Ioflupane (123I)): The precursor reacts with sodium iodide to form the final product.
Industrial Production Methods: Industrial production of 8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 8-(3-fluoropropyl)-3-[4-(tributylstannyl)phenyl]-, methyl ester, (1R,2S,3S,5S) involves large-scale synthesis using automated systems to ensure high yield and purity. The process includes stringent quality control measures to monitor the reaction conditions and the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the fluoropropyl group.
Reduction: Reduction reactions can occur at the carboxylic acid methyl ester group.
Substitution: The tributylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium iodide and potassium fluoride are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and alkanes.
Substitution: Formation of iodinated and fluorinated derivatives.
Applications De Recherche Scientifique
Chemistry: 8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 8-(3-fluoropropyl)-3-[4-(tributylstannyl)phenyl]-, methyl ester, (1R,2S,3S,5S) is used as a precursor in the synthesis of radiopharmaceuticals, particularly for imaging agents in positron emission tomography (PET) scans .
Biology: The compound is utilized in biological studies to investigate the binding affinity and selectivity of various neurotransmitter receptors.
Medicine: In medicine, it is employed in the development of diagnostic agents for neurodegenerative diseases such as Parkinson’s disease. The radiolabeled form, ioflupane (123I), is used in single-photon emission computed tomography (SPECT) imaging to visualize dopamine transporters in the brain .
Industry: The compound finds applications in the pharmaceutical industry for the development of new drugs and diagnostic tools.
Mécanisme D'action
The mechanism of action of 8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 8-(3-fluoropropyl)-3-[4-(tributylstannyl)phenyl]-, methyl ester, (1R,2S,3S,5S) involves its interaction with specific molecular targets in the brain. The compound binds to dopamine transporters, inhibiting the reuptake of dopamine and thereby increasing its availability in the synaptic cleft. This action is crucial for its use in imaging studies to assess the integrity of dopaminergic neurons .
Comparaison Avec Des Composés Similaires
Ioflupane (123I): A radiolabeled analogue used in SPECT imaging.
Trimethylstannyl-CTFP: A precursor in the synthesis of ioflupane (123I).
Fluoropropyl-CTFP: Another fluorinated derivative used in radiopharmaceuticals.
Uniqueness: 8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 8-(3-fluoropropyl)-3-[4-(tributylstannyl)phenyl]-, methyl ester, (1R,2S,3S,5S) is unique due to its specific binding affinity for dopamine transporters and its utility in the synthesis of radiolabeled imaging agents. Its structural features, such as the fluoropropyl and tributylstannyl groups, contribute to its high selectivity and effectiveness in diagnostic applications .
Propriétés
Numéro CAS |
479642-48-3 |
|---|---|
Formule moléculaire |
C30H50FNO2Sn |
Poids moléculaire |
594.4 g/mol |
Nom IUPAC |
methyl (1R,2S,3S,5S)-8-(3-fluoropropyl)-3-(4-tributylstannylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C18H23FNO2.3C4H9.Sn/c1-22-18(21)17-15(13-6-3-2-4-7-13)12-14-8-9-16(17)20(14)11-5-10-19;3*1-3-4-2;/h3-4,6-7,14-17H,5,8-12H2,1H3;3*1,3-4H2,2H3;/t14-,15+,16+,17-;;;;/m0..../s1 |
Clé InChI |
DYFWRIDDFCXTGX-NPMYLGTKSA-N |
SMILES isomérique |
CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)[C@H]2C[C@@H]3CC[C@H]([C@H]2C(=O)OC)N3CCCF |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)C2CC3CCC(C2C(=O)OC)N3CCCF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


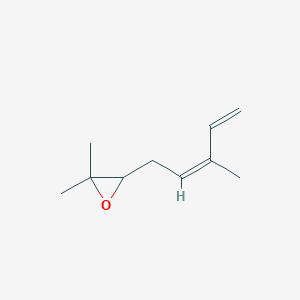
![2-[Bis(2-phosphonooxyethyl)amino]ethyl dihydrogen phosphate;2-(4,5-dihydroimidazol-1-yl)ethanamine](/img/structure/B12784501.png)
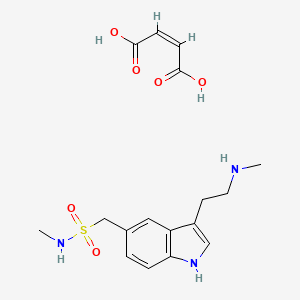


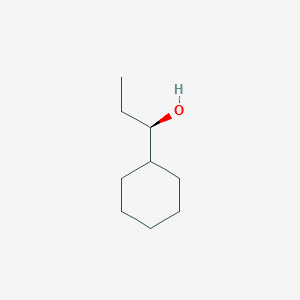
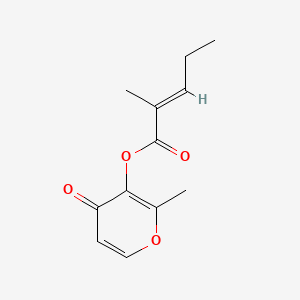

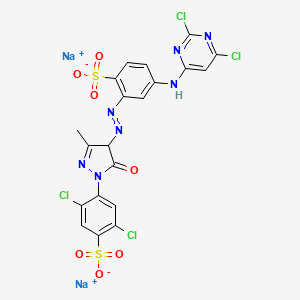
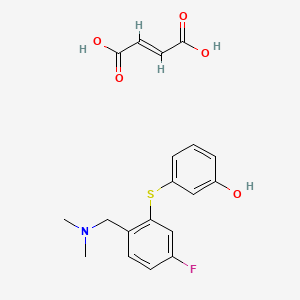
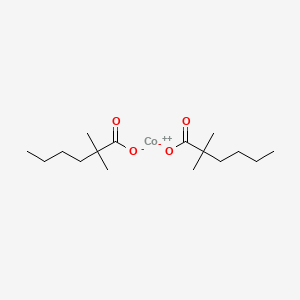

![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-nonan-3-ylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12784589.png)
![2-[(E)-2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]-5-[[4-morpholin-4-yl-6-(4-sulfoanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonic acid;2-(2-hydroxyethylamino)ethanol](/img/structure/B12784590.png)
